2-(2,5-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the following steps:
Formation of the Isoindoline Derivative: The initial step involves the preparation of the isoindoline derivative. This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Acylation Reaction: The isoindoline derivative is then subjected to an acylation reaction with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. This step forms the ester linkage between the two components.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 2-(2,6-Dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
The uniqueness of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate lies in its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-7-8-13(2)16(9-12)17(22)11-26-18(23)10-21-19(24)14-5-3-4-6-15(14)20(21)25/h3-9H,10-11H2,1-2H3 |
InChI Key |
RDGAFTPGXGAATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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